

# An In-depth Technical Guide on Cianergoline: A Synthetic Ergoline Alkaloid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cianergoline**

Cat. No.: **B1668975**

[Get Quote](#)

Disclaimer: Publicly available scientific literature and pharmacological data on **Cianergoline** are limited. Consequently, this guide synthesizes the available information and, where explicitly stated, draws comparative inferences from the well-characterized, structurally related ergoline alkaloid, Cabergoline, to provide a potential framework for understanding its pharmacology. This document is intended for research, scientific, and drug development professionals and should not be considered a definitive clinical or pharmacological profile.

## Introduction to Cianergoline

**Cianergoline** is a synthetic derivative of the ergoline alkaloids, a class of compounds originating from the ergot fungus (*Claviceps purpurea*). Chemically, it is identified as  $\alpha$ -Cyano-6-methylergoline-8 $\beta$ -propanamide.<sup>[1]</sup> Its structural classification places it within a family of pharmacologically active molecules known for their interactions with various neurotransmitter receptors. Early research has identified **Cianergoline** as a dopaminergic agonist with potential therapeutic applications in managing hypertension and lowering intraocular pressure.<sup>[1][2]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Cianergoline** is presented in Table 1.

| Property          | Value                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------|
| CAS Number        | 74627-35-3 <a href="#">[1]</a> <a href="#">[2]</a>                                                              |
| Molecular Formula | C19H22N4O                                                                                                       |
| Molecular Weight  | 322.41 g/mol                                                                                                    |
| IUPAC Name        | (2R)-2-cyano-3-((2R,5R,8S,10R)-1,7-dimethyl-4,5,6,7,8,9-hexahydro-1H-indolo[3,4-<br>g]quinolin-8-yl)propanamide |
| Synonyms          | Cianergolinum, $\alpha$ -Cyano-6-methylergoline-8 $\beta$ -<br>propionamide                                     |

Table 1: Chemical and Physical Properties of **Cianergoline**.

## Pharmacological Profile

The primary pharmacological activity of **Cianergoline** is attributed to its function as a dopamine receptor agonist.

## Mechanism of Action

As a dopamine agonist, **Cianergoline** is presumed to bind to and activate dopamine receptors. While specific receptor subtype affinities for **Cianergoline** are not available in the public domain, the pharmacological effects of related ergoline derivatives are predominantly mediated through high-affinity agonism at the dopamine D2 receptor subtype. Agonism at D2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This action modulates various cellular functions, including neurotransmitter release and hormone secretion.

## Inferred Receptor Binding Profile

A comprehensive receptor binding profile for **Cianergoline** has not been published. However, by analogy with Cabergoline, it is plausible that **Cianergoline** exhibits high affinity for dopamine D2 receptors and potentially interacts with other dopamine and serotonin receptor subtypes. For illustrative purposes, the known binding affinities of Cabergoline are presented in

Table 2. It is critical to note that these values are for Cabergoline and may not be representative of **Cianergoline**'s binding profile.

| Receptor Subtype | Binding Affinity (Ki, nM) for Cabergoline |
|------------------|-------------------------------------------|
| Dopamine D2      | 0.7                                       |
| Dopamine D3      | 1.5                                       |
| Serotonin 5-HT2B | 1.2                                       |

Table 2: Illustrative Receptor Binding Affinities of the Related Ergoline Alkaloid, Cabergoline.

## Signaling Pathways

The signaling cascade initiated by **Cianergoline**, assuming it acts as a D2 receptor agonist, is depicted below. This pathway is fundamental to its presumed mechanism of action.



[Click to download full resolution via product page](#)

Caption: Inferred signaling pathway of **Cianergoline** via D2 receptor agonism.

## Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **Cianergoline** are not readily available in contemporary scientific literature. The following represents a generalized workflow for characterizing a novel synthetic ergoline alkaloid, which would be applicable to **Cianergoline**.

## Synthesis Workflow

The synthesis of ergoline derivatives is a multi-step process that typically starts from a precursor ergoline structure.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Cianergoline**.

## In Vitro Pharmacological Evaluation

A standard workflow for the in vitro characterization of a compound like **Cianergoline** would involve receptor binding and functional assays.



[Click to download full resolution via product page](#)

Caption: Standard workflow for in vitro pharmacological profiling.

## Potential Therapeutic Applications & Clinical Development

Based on its characterization as a dopaminergic agonist with antihypertensive and intraocular pressure-lowering effects, **Cianergoline** could be investigated for the following conditions:

- Hypertension: By modulating sympathetic tone through dopamine receptor activation.
- Glaucoma: By potentially reducing intraocular pressure.

A search of clinical trial registries did not yield any records for clinical studies specifically investigating **Cianergoline**. The development of a novel compound like **Cianergoline** would typically follow the logical progression outlined below.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine agonist cabergoline provides neuroprotection by activation of the glutathione system and scavenging free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Cianergoline: A Synthetic Ergoline Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668975#cianergoline-as-a-synthetic-ergoline-alkaloid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)